![molecular formula C16H18N6O2S3 B2802224 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1448070-79-8](/img/structure/B2802224.png)
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Description
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H18N6O2S3 and its molecular weight is 422.54. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Applications
Compounds similar to 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide have demonstrated potential as insecticidal agents. For example, sulfonamides bearing thiazole moiety have been found effective against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
Antiproliferative Activities
Certain pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against HeLa and C6 cell lines. These compounds, including some similar to the subject compound, have shown cell-selective effects and broad-spectrum antitumor activity (Mert et al., 2014).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety, akin to the subject compound, have been synthesized for use as antibacterial agents. Some of these compounds have exhibited high antibacterial activities (Azab et al., 2013).
Carbonic Anhydrase Inhibition
Pyrazole based sulfonamides, similar to the compound , have been studied for their inhibitory effects on human erythrocyte carbonic anhydrase isoenzymes I and II. The metal complexes of these compounds showed more effective inhibitory activity than their free ligand forms (Büyükkıdan et al., 2017).
Fungicidal Activity
Some heterocyclic compounds, including those containing the pyrazolyl moiety, have shown preliminary fungicidal activity. This suggests potential applications of similar compounds in fungicide development (El-Telbani et al., 2007).
Antimicrobial, Antilipase, and Antiurease Activities
Compounds containing several azole moieties, akin to the subject compound, have been synthesized and shown to exhibit antimicrobial, antilipase, and/or antiurease activities. This highlights their potential in the development of treatments targeting these activities (Ceylan et al., 2014).
Anticancer Evaluation
Pyrazole derivatives, similar to 1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide, have been studied for their anticancer activities. Some of these derivatives have shown better activity than conventional anticancer drugs like doxorubicin (El-Gaby et al., 2017).
properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S3/c1-10-14(11(2)21(3)19-10)27(23,24)17-7-6-12-9-26-16-18-15(20-22(12)16)13-5-4-8-25-13/h4-5,8-9,17H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFNCQXQNOPCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-4-sulfonamide |
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